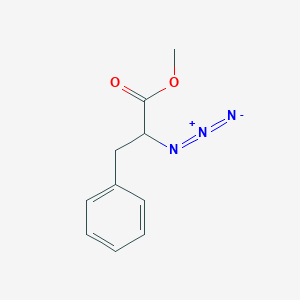

Methyl 2-azido-3-phenylpropanoate

Description

Contextual Significance of α-Azido Esters in Modern Organic Synthesis

α-Azido esters, the class of compounds to which Methyl 2-azido-3-phenylpropanoate belongs, are highly versatile and valuable synthetic intermediates. mdpi.comrsc.org Their utility stems from the presence of the azide (B81097) functional group at the α-position to an ester, which imparts a unique reactivity profile. This functional group can be thought of as a masked amine, providing a stable and often stereoselective route to the synthesis of α-amino acids, which are the fundamental building blocks of peptides and proteins. rsc.orgwikiwand.com The ability to introduce the azide group and subsequently reduce it to an amine is a cornerstone of modern peptide synthesis and the creation of non-natural amino acids that can imbue peptides with enhanced stability and novel biological activities. acs.orgnih.gov

Beyond their role as amine precursors, α-azido esters are pivotal in the construction of complex heterocyclic scaffolds. mdpi.comrsc.org The azide moiety can participate in a variety of powerful chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". wikiwand.comwikipedia.orgwikipedia.org This reaction, particularly the copper-catalyzed variant, allows for the efficient and highly selective formation of 1,2,3-triazole rings from an azide and an alkyne. mdpi.comwikipedia.org This transformation is so reliable and biocompatible that it has found widespread use in medicinal chemistry, chemical biology, and materials science for applications such as drug discovery, bioconjugation, and polymer synthesis. wikiwand.comnih.gov

Furthermore, the azide group in α-azido esters can be transformed into a nitrene intermediate upon thermolysis or photolysis. rsc.org These highly reactive nitrenes can then undergo a range of intramolecular and intermolecular reactions, leading to the formation of various nitrogen-containing heterocycles. rsc.org The presence of the ester functionality provides an additional handle for further synthetic manipulations, making α-azido esters powerful and multifaceted building blocks in the synthetic chemist's toolbox.

Historical Development and Evolution of Organic Azide Chemistry

The journey of organic azide chemistry began in the 19th century, long before the specific utility of compounds like this compound was realized. A pivotal moment came in 1864 when Peter Griess first prepared phenyl azide. wikiwand.comwikipedia.org This discovery laid the groundwork for future explorations into the reactivity of the azide functional group.

The late 19th and early 20th centuries saw significant advancements that shaped the field. Theodor Curtius, who discovered hydrazoic acid (HN₃), described the rearrangement of acyl azides to isocyanates in the 1890s, a reaction now famously known as the Curtius rearrangement. wikiwand.comwikipedia.org This transformation provided a valuable method for the synthesis of amines and urethanes.

A paradigm shift in the understanding and application of azide chemistry occurred in the 1960s with the extensive work of Rolf Huisgen. wikiwand.comwikipedia.org He systematically investigated and described the 1,3-dipolar cycloaddition reaction of organic azides with various dipolarophiles, a reaction that now often bears his name. wikipedia.orgnih.gov This work established a powerful and general method for the synthesis of five-membered heterocyclic rings. wikipedia.org

Despite these foundational discoveries, the broader interest in organic azides remained somewhat modest for a considerable period, largely due to concerns about the potential instability of some azide-containing compounds. wikiwand.comwikipedia.org However, the landscape of azide chemistry was dramatically revitalized with the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. wikiwand.comwikipedia.org The discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, selective, and reliable method for forming triazoles, propelling organic azides to the forefront of modern chemical synthesis. wikiwand.comwikipedia.org

Current Research Trajectories and Promising Areas for Azido (B1232118) Phenylpropanoate Derivatives

The foundation laid by historical discoveries has paved the way for vibrant and ongoing research into azido phenylpropanoate derivatives and other α-azido esters. Current research is largely focused on expanding the synthetic utility of these compounds through the development of novel catalytic methods and their application in creating molecules with significant biological and material properties.

A major area of contemporary research is the development of new and more efficient methods for the synthesis of α-azido esters. This includes the exploration of iron-catalyzed alkylazidation of alkenes, which offers a mild and efficient route to a variety of α-azido esters. organic-chemistry.orgresearchgate.net Researchers are also investigating enantioselective methods to produce chiral α-azido esters with high optical purity, which are crucial for the synthesis of stereochemically defined pharmaceuticals and other bioactive molecules. nih.govacs.org

The application of azido phenylpropanoate derivatives in medicinal chemistry is a particularly promising frontier. The ability to readily convert these compounds into non-natural amino acids and triazole-containing structures makes them valuable for the design of novel peptide-based drugs with enhanced stability and targeted activity. acs.orgnih.gov For instance, the incorporation of azido-derived functionalities can lead to peptides with improved resistance to enzymatic degradation. Furthermore, the triazole ring formed via click chemistry can act as a stable and biocompatible linker in drug conjugates or as a pharmacophore itself.

In the realm of materials science, the "click" reactivity of azido phenylpropanoate derivatives is being harnessed to create novel polymers and functional materials. The high efficiency and orthogonality of the azide-alkyne cycloaddition allow for the precise construction of complex macromolecular architectures with tailored properties. This includes the development of biocompatible polymers for drug delivery and advanced materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-azido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQGNNRTRLTMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Azido 3 Phenylpropanoate and Its Stereoisomers

Direct Introduction of the Azido (B1232118) Functionality

Direct methods focus on the introduction of the azide (B81097) group onto a pre-existing carbon skeleton that already contains the basic 3-phenylpropanoate framework.

Nucleophilic Substitution Reactions Utilizing Azide Ion

One of the most straightforward approaches to synthesize methyl 2-azido-3-phenylpropanoate is through the nucleophilic substitution of a suitable leaving group at the α-position of a methyl 3-phenylpropanoate derivative with an azide salt, typically sodium azide. The azide ion (N₃⁻) is a potent nucleophile, facilitating its reaction with alkyl halides or sulfonates. masterorganicchemistry.com

A common precursor for this reaction is methyl 2-hydroxy-3-phenylpropanoate. nih.gov The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by the azide ion in an SN2 reaction. This method allows for the inversion of stereochemistry at the α-carbon, which is a key consideration in the synthesis of chiral molecules. organic-chemistry.org

Table 1: Nucleophilic Substitution for this compound Synthesis

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Methyl 2-hydroxy-3-phenylpropanoate | 1. TsCl, Pyridine; 2. NaN₃, DMF | This compound | Two-step process, inversion of stereochemistry |

Diazotransfer Methodologies from Precursor Amines or Amino Acid Derivatives

Diazotransfer reactions provide an efficient means to convert primary amines into azides. organic-chemistry.org In the context of synthesizing this compound, the corresponding amino acid derivative, methyl 2-amino-3-phenylpropanoate (the methyl ester of phenylalanine), serves as an ideal precursor. sigmaaldrich.com

This transformation is typically achieved using a diazotransfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride, in the presence of a copper(II) catalyst. organic-chemistry.orgacs.org The reaction proceeds under mild conditions and, importantly, preserves the stereochemistry of the starting amino acid. acs.org This makes it a highly valuable method for accessing enantiomerically pure α-azido esters. Targeted diazotransfer reagents have also been developed to enhance reaction specificity. nih.gov

Table 2: Diazotransfer Reaction for Chiral this compound

| Starting Material | Reagent | Catalyst | Product | Key Features |

|---|---|---|---|---|

| D-Phenylalanine methyl ester hydrochloride | Imidazole-1-sulfonyl azide hydrochloride | CuSO₄ | Methyl (R)-2-azido-3-phenylpropanoate | Stereoretentive, mild conditions |

Halogen-Azide Exchange Reactions on Halogenated Propanoate Esters

The direct displacement of a halogen atom from a halogenated propanoate ester by an azide ion is another viable synthetic route. Methyl 2-bromo-3-phenylpropanoate, for instance, can be readily converted to this compound by treatment with sodium azide in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

This reaction follows a classic SN2 mechanism, resulting in the inversion of configuration at the chiral center if an enantiomerically enriched starting material is used. The availability of α-halopropanoate esters makes this a practical and frequently employed method.

Indirect Synthetic Pathways

Indirect methods involve the formation of the α-azido ester functionality through the modification of other functional groups or the rearrangement of related molecular frameworks.

Ring-Opening Reactions of Phenyl Glycidic Esters with Azide Sources

The ring-opening of epoxides with nucleophiles is a powerful tool in organic synthesis. For the preparation of this compound, a suitable precursor is a methyl 2,3-epoxy-3-phenylpropanoate, also known as a phenyl glycidic ester. The reaction of this epoxide with an azide source, such as sodium azide, leads to the formation of a β-azido-α-hydroxy ester or an α-azido-β-hydroxy ester, depending on the regioselectivity of the ring-opening. beilstein-journals.orgorganic-chemistry.orgnih.gov

The regioselectivity of the epoxide opening is influenced by steric and electronic factors, as well as the reaction conditions. organic-chemistry.org For phenyl glycidic esters, the attack of the azide nucleophile is generally favored at the benzylic position (C3) due to electronic stabilization of the transition state. Subsequent chemical manipulation of the resulting hydroxyl group would be necessary to obtain the target compound. Catalyst-free ring-opening reactions of epoxides with sodium azide have been developed using eco-friendly solvents like poly(ethylene glycol). organic-chemistry.org

Derivatization and Functionalization of Related α-Azidoketones and Esters

α-Azido ketones and esters are versatile intermediates that can be used to synthesize a variety of nitrogen-containing compounds. nih.govresearchgate.netrsc.org While not a direct route to this compound, the derivatization of a related α-azidoketone, such as 1-azido-3-phenylpropan-2-one, could be envisioned. This would involve a two-step process: first, the oxidation of the ketone to the corresponding ester, and second, the introduction of the methyl group, for example, through reaction with diazomethane. youtube.com

Alternatively, α-azido-β-keto esters can be synthesized from dicarbonyl compounds and subsequently modified. nih.gov The enhanced acidity of the α-hydrogen in α-azido ketones and esters allows for various synthetic manipulations. rsc.org

Transformations from Other Phenylpropanoic Acid Derivatives

The synthesis of this compound can be efficiently achieved by starting with other readily available phenylpropanoic acid derivatives. This approach leverages functional group interconversion, a cornerstone of modern organic synthesis. A common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position (C2) of the phenylpropanoic acid skeleton with an azide nucleophile.

A typical precursor for this transformation is a methyl 2-halo-3-phenylpropanoate, such as methyl 2-bromo-3-phenylpropanoate. The bromine atom serves as an effective leaving group, which can be displaced by sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired product. The general transformation is depicted below:

General Reaction Scheme:

X-CH(CH₂Ph)COOCH₃ + NaN₃ → N₃-CH(CH₂Ph)COOCH₃ + NaX

(where X is a leaving group, e.g., Br, I, OTs)

This method is advantageous due to the commercial availability of various 2-substituted 3-phenylpropanoic acid derivatives. google.com Industrial-scale processes often favor such simplified routes that provide high yields and purity. google.com The choice of the specific precursor and reaction conditions can be optimized to maximize the efficiency of the azidation step.

| Precursor Derivative | Leaving Group (X) | Typical Reagent | Transformation |

| Methyl 2-bromo-3-phenylpropanoate | Bromo (-Br) | Sodium Azide (NaN₃) | Sₙ2 Displacement |

| Methyl 2-hydroxy-3-phenylpropanoate | Hydroxyl (-OH) | Diphenylphosphoryl azide (DPPA) | Mitsunobu Reaction |

| Methyl 3-phenylprop-2-enoate | (none) | Azide addition to α,β-unsaturated ester | Michael Addition |

This table illustrates potential synthetic transformations from common phenylpropanoic acid derivatives to this compound.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereochemical control during the synthesis of this compound is critical for its application in the synthesis of chiral pharmaceuticals and biologically active molecules. The two stereocenters in related molecules often necessitate precise control over their absolute and relative configurations. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, enzymatic resolutions, and chiral pool synthesis.

Utilization of Chiral Auxiliaries and Catalysts in Azidation Reactions

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate, directing the attack of a reagent from a specific face, and then being cleaved to reveal the chiral product. numberanalytics.com The Evans oxazolidinone auxiliaries are a prominent example used in asymmetric alkylations and other transformations. orgsyn.org

In the context of synthesizing a chiral azido ester, an achiral 3-phenylpropionic acid can be coupled to a chiral auxiliary, such as a valine-derived oxazolidinone. orgsyn.org The resulting N-acyl oxazolidinone can be converted to its corresponding enolate, which then reacts with an electrophilic azide source (e.g., trisyl azide). The steric bulk of the auxiliary directs the azide to one face of the enolate, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary yields the enantiomerically enriched 2-azido-3-phenylpropanoic acid, which can then be esterified.

Asymmetric catalysis offers an alternative, more atom-economical approach. Chiral catalysts, such as chiral phosphoric acids or metal-ligand complexes, can create a chiral environment around the substrate, promoting the formation of one enantiomer over the other during the azidation reaction.

| Method | Key Component | Principle | Typical Selectivity |

| Chiral Auxiliary | Evans Oxazolidinone | Covalent attachment of a chiral group to direct reagent attack. orgsyn.org | High diastereoselectivity (>90% de) |

| Chiral Interlocking Auxiliary | α-chiral azide with a macrocycle | Mechanical bond formation guides stereochemical outcome. nih.gov | Excellent enantiopurity (≥93% e.e.) |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Formation of a chiral ion pair with the substrate. researchgate.net | Good to excellent enantioselectivity |

This table summarizes features of different stereoselective strategies used in synthesis.

Enzymatic Resolution Techniques for α-Azido Esters

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique relies on the stereospecificity of enzymes, which catalyze a reaction on only one of the enantiomers, allowing for their separation. For α-azido esters, lipases are commonly employed to selectively hydrolyze one enantiomer of the racemic ester, resulting in an enantiomerically pure acid and the unreacted, enantiomerically pure ester.

A more advanced technique is Dynamic Kinetic Resolution (DKR). researchgate.net In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. As the enzyme selectively transforms one enantiomer, the remaining, unreactive enantiomer is continuously converted back to the racemate. This allows for a theoretical yield of 100% for a single, desired enantiomer, overcoming the 50% yield limitation of classical kinetic resolution. Carbonyl reductases, for instance, have been used in the DKR of related α-substituted-β-ketoesters to produce products with exceptional enantio- and diastereoselectivity. researchgate.net This principle is applicable to the resolution of α-azido esters or their precursors.

| Enzyme Type | Process | Substrate Example | Product | Key Advantage |

| Lipase (B570770) | Kinetic Resolution | Racemic α-azido ester | (R)-α-azido acid + (S)-α-azido ester | High enantioselectivity (ee >99%) |

| Carbonyl Reductase | Dynamic Kinetic Resolution | Racemic α-azido-β-ketoester | (2S,3R)-α-azido-β-hydroxy ester | Theoretical 100% yield of a single isomer. researchgate.net |

| Nitrilase | Hydrolysis | Racemic α-azido nitrile | Enantiopure α-azido carboxylic acid | Direct conversion to the acid functionality |

This table illustrates various enzymatic techniques applicable for producing enantiopure α-azido esters and their precursors.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of this compound, the amino acid L-phenylalanine is an ideal chiral precursor due to its structural similarity to the target molecule.

The synthesis begins with the conversion of the primary amine group of L-phenylalanine into an azide group. A common method for this transformation is through a diazotization reaction, where the amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. Subsequent treatment with sodium azide displaces the diazonium group, typically with inversion of stereochemistry at the α-carbon, to yield (R)-2-azido-3-phenylpropanoic acid. If retention of configuration is desired, alternative multi-step procedures are available. Finally, the carboxylic acid is esterified using methanol (B129727) under acidic conditions (e.g., Fischer esterification) to afford the target molecule, (R)-methyl 2-azido-3-phenylpropanoate, in high enantiomeric purity. This approach is highly efficient as the stereocenter is sourced directly from a natural, inexpensive starting material. researchgate.net

Chemical Reactivity and Transformation Pathways of Methyl 2 Azido 3 Phenylpropanoate

Cycloaddition Reactions

The azide (B81097) group in methyl 2-azido-3-phenylpropanoate is a classic 1,3-dipole, making it an ideal participant in cycloaddition reactions. These reactions provide efficient routes to nitrogen-containing heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming 1,4-disubstituted 1,2,3-triazoles. This compound is an excellent substrate for this transformation. In this reaction, the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding triazole-containing amino acid derivative.

Research has demonstrated the use of this compound in CuAAC reactions to synthesize peptidomimetics and 1,2,3-triazolyl-amino acids. researchgate.net For instance, the reaction can be effectively catalyzed by copper(II) sulfate (B86663) with an in-situ reducing agent or other copper(I) sources. researchgate.net The resulting triazole products are stable and can serve as isosteres for peptide bonds in larger biomolecules. researchgate.net

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield | Reference |

| Various terminal alkynes | CuSO₄·5H₂O / Sodium Ascorbate | Various | 1,4-disubstituted 1,2,3-triazole derivatives | High | researchgate.net |

| Propargyl-containing compounds | Cu(I) source | Various | Phenylalanine-triazole conjugates | High | researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While specific documented examples of this compound undergoing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are not prevalent in the searched literature, this pathway remains a theoretically important transformation for azides. SPAAC is a bioorthogonal reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne (B158145), without the need for a cytotoxic metal catalyst. Given the well-established reactivity of azides in SPAAC, it is highly probable that this compound would react efficiently with strained alkynes to form triazole products under physiological conditions. This makes it a potentially valuable tool for bioconjugation and live-cell imaging applications.

Other 1,3-Dipolar Cycloaddition Processes

Beyond reacting with alkynes, the azide group of this compound can participate in 1,3-dipolar cycloadditions with other dipolarophiles. These reactions, while perhaps less common than CuAAC, provide access to a diverse range of heterocyclic systems. For example, azides can react with electron-deficient alkenes, nitriles, and other unsaturated systems, often requiring thermal or photochemical activation. These processes expand the synthetic utility of this compound for creating complex molecular architectures.

Reduction Chemistry of the Azido (B1232118) Group

The reduction of the azido group is a fundamental transformation of this compound, providing access to amine functionalities that are crucial for peptide synthesis and other applications.

Selective Conversion to Primary Amine Functionalities

The most common and synthetically important reduction of this compound is its conversion to the corresponding primary amine, yielding L-phenylalanine methyl ester. researchgate.net This transformation can be achieved with high efficiency using various reducing agents.

Catalytic hydrogenation is a standard method, often employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Another widely used method is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane intermediate. This two-step process is known for its mild conditions and high chemoselectivity. Research has also shown that systems like iron(III) chloride in the presence of an organozinc chloride can facilitate transformations of the azido group. uni-muenchen.de

Table 2: Selected Methods for the Reduction of this compound

| Reagent/System | Product | Key Features | Reference |

| H₂, Pd/C | L-Phenylalanine methyl ester | Standard, efficient catalytic hydrogenation | uclan.ac.uk |

| Triphenylphosphine (PPh₃) then H₂O | L-Phenylalanine methyl ester | Staudinger Reduction; mild, chemoselective | |

| FeCl₃ / Naphthalen-1-ylzinc chloride | Transformed product | Lewis-acid mediated transformation | uni-muenchen.de |

Intramolecular Reductive Cyclization Pathways

Under specific conditions, the reduction of the azide in this compound can be coupled with an intramolecular cyclization event. This typically occurs when a suitable radical initiator is used. For instance, the treatment of azides with radical initiators can lead to the formation of nitrogen-centered radicals. If these radicals are generated in proximity to the ester functionality, an intramolecular cyclization can occur to form a lactam, specifically a piperazinedione precursor. This pathway offers a sophisticated method for constructing cyclic peptide-like structures from a linear precursor. A PhD thesis described the preparation of this compound for subsequent use in radical reactions, highlighting the potential for such advanced transformations. unibo.it

Rearrangement Reactions

The presence of the azido group in this compound makes it susceptible to several important rearrangement reactions, which are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen bonds and heterocyclic systems.

Curtius Rearrangement and Related Isocyanates from Acyl Azides.wikipedia.orgnih.govnih.govorganic-chemistry.orgmasterorganicchemistry.com

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com While this compound is an α-azido ester and not an acyl azide, the Curtius rearrangement is a pivotal reaction of the closely related acyl azides. Acyl azides can be prepared from carboxylic acids, and their rearrangement provides a valuable route to amines, urethanes, and ureas through the isocyanate intermediate. nih.govnih.gov

The mechanism of the thermal Curtius rearrangement is generally considered to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org However, under photochemical conditions, the formation of a nitrene intermediate is more plausible. nih.govrsc.org The migratory aptitude of the migrating group generally follows the order of tertiary > secondary ~ aryl > primary, and the reaction proceeds with retention of configuration at the migrating center. wikipedia.org

The resulting isocyanate is a highly reactive species that can be trapped by various nucleophiles. For example, reaction with water leads to the formation of a carbamic acid, which readily decarboxylates to yield a primary amine. organic-chemistry.org Alcohols and amines react with the isocyanate to form stable carbamates and ureas, respectively. wikipedia.org This versatility makes the Curtius rearrangement a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov

Aza-Wittig Reactions and Iminophosphorane Intermediates.wikipedia.orgwikipedia.orgbeilstein-journals.orgmdpi.comscispace.com

Organic azides, such as this compound, can react with phosphines, typically triphenylphosphine, in the Staudinger reaction to form iminophosphoranes, also known as aza-ylides. wikipedia.org These intermediates are crucial in the aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl compound, most commonly an aldehyde or ketone, to produce an imine. wikipedia.org

The mechanism is analogous to the standard Wittig reaction, proceeding through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to give the imine and a phosphine oxide byproduct. mdpi.com The intramolecular version of the aza-Wittig reaction is a particularly powerful method for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com

The reactivity of the iminophosphorane is influenced by the substituents on both the phosphorus and nitrogen atoms. Electron-donating groups on the phosphine increase the reactivity of the iminophosphorane. scispace.com The aza-Wittig reaction is valued for its mild reaction conditions, generally proceeding in neutral solvents and often at reflux temperatures, leading to high yields of the desired imine products. scispace.com Beyond aldehydes and ketones, the aza-Wittig reaction can also be employed with other carbonyl-containing compounds like carbon dioxide to form isocyanates, and isocyanates to form carbodiimides. wikipedia.org

Photochemically Induced Rearrangements of Azido Esters.rsc.orgacs.orgacs.org

The photolysis of azido esters can lead to a variety of rearrangement products. Upon irradiation, the azide can lose nitrogen gas to form a highly reactive nitrene intermediate. The subsequent reaction pathway of this nitrene is dependent on the structure of the starting material and the reaction conditions.

For acyl azides, photochemical conditions can induce a Curtius-type rearrangement to form an isocyanate, often proceeding through a nitrene intermediate. rsc.org Theoretical studies on the photo-induced Curtius rearrangement of chlorodifluoroacetyl azide suggest that the reaction is initiated by the elimination of N2 to form a nitrene in an excited state, which then decays to the ground state to yield either the nitrene or the rearranged isocyanate. rsc.org

In the case of other azido esters, such as ethyl azidoformate, photolysis in the presence of alkenes can lead to the formation of aziridines. acs.org The photolysis of diazoacyl esters, which are structurally related to azido esters, has also been shown to result in rearrangement reactions. acs.org The specific photochemically induced rearrangements of this compound would likely involve the formation of a nitrene, which could then undergo various transformations such as C-H insertion or rearrangement.

Nucleophilic and Electrophilic Reactivity Profiles of the Azido Moiety.wikipedia.orgacs.orgnih.govnih.govmasterorganicchemistry.com

The azide functional group (–N₃) in this compound exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. wikipedia.orgnih.gov

The terminal nitrogen atom of the azide is mildly nucleophilic and can attack electrophilic centers. wikipedia.org Conversely, the internal nitrogen atom can be attacked by strong nucleophiles. Organic azides are generally considered weak electrophiles. nih.gov The azide ion (N₃⁻) itself is an excellent nucleophile in S_N2 reactions, significantly more so than amines. masterorganicchemistry.com

The electrophilicity of the azide can be enhanced by the presence of electron-withdrawing groups. acs.orgnih.gov For instance, perfluoroaryl azides are a class of stable, electron-deficient azides that show unique reactivity towards nucleophiles and electron-rich dipolarophiles. acs.orgnih.gov In the context of this compound, the electron-withdrawing character of the adjacent ester group could slightly enhance the electrophilicity of the azido moiety.

Organic azides are also well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry". wikipedia.orgacs.org In these reactions, the azide acts as a 1,3-dipole, reacting with a dipolarophile like an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is highly reliable and has found broad applications in various fields of chemistry. acs.org

Reactions Involving the Ester Functionality and Phenyl Substituent

Beyond the reactivity of the azido group, the ester and phenyl moieties of this compound can also undergo characteristic chemical transformations.

Ester Hydrolysis and Transesterification Reactions.researchgate.netorganic-chemistry.orgcsic.esorganic-chemistry.orgchemspider.com

The methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netchemspider.com Alkaline hydrolysis, typically using a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent, is a common method. researchgate.netchemspider.com The rate of hydrolysis can be influenced by steric and electronic effects of the neighboring substituents. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the ester functionality. This reaction is often catalyzed by an acid or a base. organic-chemistry.org For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to the corresponding new ester. Various catalysts, including metal complexes and N-heterocyclic carbenes, have been developed to promote efficient transesterification under mild conditions. organic-chemistry.org The synthesis of various mono- and diacyl derivatives of 3-phenylamino-1,2-propanediol has been achieved through the transesterification of fatty acid methyl esters with the amino-alcohol using sodium methoxide (B1231860) as a catalyst. csic.es

Aromatic Functionalization and Substitution Reactions of this compound

Detailed research on the direct aromatic functionalization of this compound is not extensively documented in publicly available literature. However, the reactivity of the phenyl ring can be inferred from studies on closely related compounds, such as L-phenylalanine. The side chain of this compound, while containing an azide group, is electronically similar to the amino acid side chain of phenylalanine in its influence on electrophilic aromatic substitution. Both are generally considered to be deactivating and ortho-, para-directing.

A key example of such a transformation is the nitration of the aromatic ring. Research on the synthesis of L-4-nitrophenylalanine, an important intermediate, demonstrates that L-phenylalanine can be successfully nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid. researchgate.net In these reactions, the amino group of phenylalanine is protonated under the strongly acidic conditions, forming an ammonium (B1175870) ion which is a deactivating, meta-directing group. However, the substitution occurs primarily at the para position, suggesting a complex interplay of electronic and steric factors.

One study reports a yield of 65.2% for L-4-nitrophenylalanine when a volume ratio of 2:1 for concentrated sulfuric acid to concentrated nitric acid is used at a reaction temperature of 0°C for 3 hours. researchgate.net Another source describes a similar procedure, dissolving L-phenylalanine in concentrated sulfuric acid at 0°C, followed by the dropwise addition of concentrated nitric acid. prepchem.com These findings provide a strong basis for predicting the conditions under which the phenyl ring of this compound could be nitrated.

The following table summarizes representative conditions for the nitration of L-phenylalanine, which can be considered as a model for the aromatic functionalization of this compound.

| Reactant | Reagents | Reaction Conditions | Product | Yield | Reference |

| L-phenylalanine | Concentrated H₂SO₄, Concentrated HNO₃ (2:1 v/v) | 0°C, 3 hours | L-4-nitrophenylalanine | 65.2% | researchgate.net |

| L-phenylalanine | Concentrated H₂SO₄, Concentrated HNO₃ | 0°C, 10-15 min post-addition | p-nitrophenylalanine | 50-55% | prepchem.com |

It is important to note that while these conditions provide a valuable starting point, optimization would likely be necessary for the specific substrate, this compound. The presence of the azide and ester functionalities might influence the reaction outcome and require adjustments to the reaction parameters to achieve the desired regioselectivity and yield.

Stereochemical Aspects and Chirality in Methyl 2 Azido 3 Phenylpropanoate Chemistry

Diastereoselective and Enantioselective Synthesis Strategies and Outcomes

The controlled synthesis of specific stereoisomers of methyl 2-azido-3-phenylpropanoate is paramount for its application in asymmetric synthesis. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One common approach involves the diastereoselective azidation of α,β-unsaturated esters like methyl cinnamate. The conjugate addition of an azide (B81097) source to methyl trans-cinnamate can, in principle, lead to the formation of this compound. sigmaaldrich.comsigmaaldrich.comnih.gov The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the azide source and catalyst used. For instance, the use of chiral auxiliaries attached to the ester or the employment of chiral catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer over the other.

A notable method for the asymmetric synthesis of related α-azido esters involves the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by in situ amination with an azide source. For example, the addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-cinnamate and subsequent treatment with trisyl azide has been shown to produce the corresponding anti-2-azido-3-amino ester with high diastereoselectivity (>95% de). rsc.org While this example yields a different functional group at the 2-position, it highlights a viable strategy for establishing the stereocenter at C3, which could be adapted for the synthesis of the target compound.

Another powerful strategy is the catalytic asymmetric α-azidation of β-keto esters, which can serve as precursors to α-azido esters. nih.govresearchgate.net Chiral catalysts, such as those derived from (R)-BINOL and tin(II) bromide, have been successfully employed in the enantioselective α-azidation of β-keto esters with hypervalent iodine-based azidating agents. researchgate.net This approach can provide optically active α-azido-β-ketoesters with a chiral tertiary carbon in good yields and moderate to high enantioselectivities. Subsequent chemical manipulation could then lead to the desired this compound.

Enzymatic methods also offer a promising route to enantiopure α-azido esters. Lipase-catalyzed kinetic resolutions of racemic β-azido alcohols, which can be precursors to α-azido esters, have been shown to be highly effective. organic-chemistry.org For example, Candida antarctica lipase (B570770) B (Novozyme 435) has been used for the enantioselective esterification of 2-azido-1-phenylethanol, achieving excellent enantioselectivity. organic-chemistry.org Furthermore, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can provide the desired enantiomer in near-quantitative yield. organic-chemistry.orgresearchgate.net

Table 1: Selected Enantioselective and Diastereoselective Syntheses of α-Azido Esters and Related Compounds

| Starting Material | Reagents and Conditions | Product | Stereoselectivity | Reference |

|---|

Impact of Stereochemistry on Reaction Kinetics and Product Distributions

The stereochemistry at the C2 position of this compound can significantly influence the kinetics of its reactions. The differential spatial arrangement of the substituents in the (R)- and (S)-enantiomers can lead to different rates of reaction with other chiral or prochiral reagents. This difference in reaction rates forms the basis of kinetic resolution, a common method for separating enantiomers.

In a kinetic resolution, a chiral reagent or catalyst reacts preferentially with one enantiomer of the racemic mixture, leaving the unreacted substrate enriched in the other enantiomer. For example, lipase-catalyzed hydrolysis or esterification reactions are well-known to exhibit high enantioselectivity, where the enzyme's chiral active site accommodates one enantiomer much more effectively than the other, leading to a significant difference in reaction rates. organic-chemistry.org

The stereochemistry also dictates the product distribution in diastereoselective reactions. When a chiral molecule like this compound reacts with a reagent to create a new stereocenter, the existing stereocenter can direct the approach of the reagent, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity. rsc.orgnih.govnih.govacs.orgrsc.org

For instance, in the reduction of the azide group to an amine, if the reducing agent is sterically demanding, it may approach the azide from the less hindered face of the molecule, leading to a specific stereoisomer of the resulting amino ester. Similarly, in [3+2] cycloaddition reactions involving the azide moiety, the facial selectivity of the dipolarophile's approach will be influenced by the stereochemistry at the α-carbon, resulting in a diastereomeric mixture where one isomer is favored. nih.govsci-rad.comrsc.orgnih.govresearchgate.net The precise product distribution will depend on the interplay of steric and electronic factors in the transition state.

Configurational Stability and Pathways for Racemization in Azido (B1232118) Esters

The configurational stability of the stereocenter in this compound is a crucial factor, particularly during synthesis and subsequent transformations. Racemization, the process by which an enantiomerically enriched sample converts into a racemic mixture, can occur if the α-proton is abstracted to form a planar enolate intermediate. google.comluxembourg-bio.comrsc.org

The acidity of the α-proton in α-azido esters is a key determinant of their configurational stability. The presence of the electron-withdrawing ester group increases the acidity of this proton. However, compared to related compounds like α-amino acids, the racemization of α-azido esters is generally considered to be less facile under many conditions. iris-biotech.de Studies on peptide synthesis using α-azido acids have shown that epimerization-free couplings can be achieved under appropriate conditions, suggesting a reasonable degree of configurational stability. nih.govrsc.orgnih.gov

However, the risk of racemization is not negligible, especially in the presence of strong bases. luxembourg-bio.comrsc.org The phenyl group in this compound can further stabilize the negative charge of the enolate intermediate through resonance, potentially increasing the propensity for racemization compared to alkyl-substituted α-azido esters. It has been noted that for phenylglycine derivatives, which are structurally similar, the rate of racemization is significantly higher than for alanine, and this is attributed to the stabilization of the enolate-like intermediate by the phenyl ring. rsc.org

The choice of base and reaction conditions is therefore critical to prevent racemization. For instance, in peptide coupling reactions involving α-azido acids, the use of non-nucleophilic bases like collidine is recommended over more common bases such as diisopropylethylamine (DIPEA) to minimize epimerization, especially when using coupling reagents like HATU. iris-biotech.de Saponification of the ester group with strong bases like lithium hydroxide (B78521) in aqueous/organic solvent mixtures also carries a risk of epimerization at the α-carbon, although the formation of the carboxylate anion can disfavor further deprotonation. reddit.com

Table 2: Factors Influencing Configurational Stability of α-Azido Esters

| Factor | Influence on Racemization | Rationale | Reference |

|---|---|---|---|

| Base Strength | Stronger bases increase the risk | Increased rate of α-proton abstraction. | luxembourg-bio.comrsc.org |

| α-Substituent | Electron-withdrawing groups (e.g., phenyl) can increase the risk | Stabilization of the planar enolate intermediate. | rsc.org |

| Coupling Reagents | Certain reagents (e.g., HATU) in combination with nucleophilic bases can promote racemization | Formation of highly activated species that are more susceptible to epimerization. | iris-biotech.de |

| Reaction Temperature | Higher temperatures can increase the rate | Provides the necessary activation energy for proton abstraction. | google.com |

Stereochemical Control in Downstream Transformations

The chiral center in this compound can exert significant control over the stereochemical outcome of subsequent reactions, a concept known as stereocontrol. This is particularly valuable in the synthesis of complex molecules where multiple stereocenters need to be established with a specific relative and absolute configuration. rsc.orgnih.govnih.govacs.orgrsc.org

One of the most common transformations of α-azido esters is the reduction of the azide group to an amine, providing access to chiral α-amino acids and their derivatives. The stereochemical course of this reduction is critical. For instance, Staudinger reduction using a phosphine (B1218219) followed by hydrolysis proceeds with retention of configuration at the α-carbon. Catalytic hydrogenation can also be employed, and with the appropriate choice of catalyst and conditions, the stereocenter can be preserved. This provides a reliable method for converting enantiomerically pure this compound into the corresponding enantiomer of methyl 2-amino-3-phenylpropanoate (a phenylalanine derivative). rsc.org

The azide group can also participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. When a chiral azide like this compound is used, the existing stereocenter can influence the facial selectivity of the cycloaddition, leading to diastereomeric triazole products. nih.govsci-rad.comrsc.org This allows for the transfer of chirality from the starting material to the heterocyclic product. The degree of diastereoselectivity will depend on the steric and electronic properties of both the azide and the alkyne, as well as the reaction conditions.

Furthermore, intramolecular reactions can exhibit high levels of stereocontrol. For example, if the ester group of this compound were to be modified to include a ketone, an intramolecular Schmidt reaction could be induced. In such reactions, the pre-existing stereochemistry of the azide-bearing carbon has been shown to effectively control the stereochemical outcome of the resulting lactam. nih.govnih.govacs.orgrsc.org

Table 3: Examples of Stereocontrolled Downstream Transformations

| Starting Material | Reaction Type | Reagents/Conditions | Product | Stereochemical Outcome | Reference |

|---|

Applications of Methyl 2 Azido 3 Phenylpropanoate in Complex Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) moiety in methyl 2-azido-3-phenylpropanoate serves as a key precursor for the construction of various nitrogen-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and unique chemical properties.

While direct, well-established methods for the synthesis of pyrrole (B145914) and indole (B1671886) derivatives using this compound are not extensively documented in readily available literature, the azide functionality is a known precursor for nitrene intermediates. These highly reactive species can, in principle, undergo cyclization reactions with suitable unsaturated substrates to form pyrrolidine (B122466) and indoline (B122111) cores, which can then be oxidized to their aromatic counterparts.

The synthesis of pyrazole (B372694) derivatives, however, is more straightforward. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their pharmacological importance. nih.gov General synthetic strategies for pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Alternatively, 1,3-dipolar cycloaddition reactions between a nitrile imine and an alkene or alkyne can yield pyrazole and pyrazoline structures, respectively. nih.gov Although not a direct application of this compound, its azide group can be a precursor to diazo compounds, which are known to participate in cycloaddition reactions to form pyrazoles. nih.gov

A variety of methods for pyrazole synthesis have been developed, including multicomponent reactions under microwave irradiation or using eco-friendly solvents, highlighting the ongoing efforts to create these valuable compounds through efficient and sustainable means. nih.gov

The most prominent application of this compound in heterocyclic synthesis is its use in the formation of 1,2,3-triazoles. This is typically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between the azide and a terminal or internal alkyne. nih.govnih.gov This reaction, particularly the copper(I)-catalyzed version known as the "click" reaction, is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov

The resulting 1,2,3-triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in biologically active molecules. nih.govnih.gov The versatility of this reaction allows for the synthesis of a diverse library of 1,2,3-triazole derivatives by varying the alkyne component. Both copper- and ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC and RuAAC) are employed to control the regioselectivity of the triazole formation, yielding 1,4- and 1,5-disubstituted products, respectively. nih.gov

| Catalyst | Regioisomer |

| Copper(I) | 1,4-disubstituted |

| Ruthenium | 1,5-disubstituted |

Table 1: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.

The development of flow synthesis protocols using heterogeneous catalysts like copper-on-charcoal has further enhanced the practical utility of this reaction for the large-scale production of 1,2,3-triazoles. nih.gov

The synthesis of six-membered nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazines from this compound is less direct. However, the azide group can be transformed into other functionalities that can then participate in cyclization reactions to form these rings. For instance, the reduction of the azide to an amine is a common transformation, and the resulting amino ester can be a key building block in various heterocyclic syntheses.

The synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, for example, often involves the reaction of 2-aminopyridine (B139424) or 2-aminopyrazine (B29847) with α-haloketones or other suitable C2 synthons. organic-chemistry.orgnih.gov While not a direct use of the azide, the amine derived from this compound could potentially be modified to participate in such cyclization strategies.

General synthetic routes to pyrimidines often involve the condensation of a 1,3-dielectrophile with a urea (B33335) or thiourea (B124793) derivative. researchgate.net Similarly, pyrazine (B50134) synthesis can be achieved through the self-condensation of α-aminocarbonyl compounds or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net The versatility of the azide group in this compound allows for its conversion into various intermediates that could be incorporated into these synthetic schemes.

Precursors to α-Amino Acids and Peptidomimetics

This compound is a valuable precursor for the synthesis of non-canonical α-amino acids and peptidomimetics. The reduction of the azide group provides a straightforward route to the corresponding α-amino acid, methyl 2-amino-3-phenylpropanoate (phenylalanine methyl ester). This transformation is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation or Staudinger reduction.

The incorporation of unnatural amino acids into peptides can lead to the development of peptidomimetics with enhanced properties, such as increased stability towards proteolytic degradation and improved bioavailability. nih.gov The azide group in this compound can also be utilized in the "azide-alkyne click" reaction to conjugate the amino acid scaffold to other molecules, such as carbohydrates or polymers, or to create cyclic peptidomimetics. nih.gov The resulting 1,2,3-triazole ring can act as a peptide bond isostere, influencing the conformational properties of the resulting molecule. mdpi.com

The development of peptidomimetics is a significant area of drug discovery, aiming to create molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. nih.govgoogle.com

Role in the Total Synthesis of Natural Products

The strategic placement of functional groups in this compound makes it a useful intermediate in the total synthesis of complex natural products.

One of the most notable applications of derivatives of this compound is in the synthesis of the side chain of the anticancer drug Taxol® (paclitaxel). wikipedia.orgnih.gov The Taxol side chain is an N-benzoyl-3-phenylisoserine moiety, which is crucial for its biological activity. lktlabs.com

The synthesis of this side chain often involves the use of a β-lactam intermediate, which can be derived from an α-azido ester. The azide group serves as a masked amine, which is later revealed and acylated to form the final amide bond. The stereochemistry at the α- and β-positions of the side chain is critical for the anticancer activity of Taxol, and various asymmetric synthetic strategies have been developed to control these stereocenters. The total synthesis of Taxol is a landmark achievement in organic chemistry, and the development of efficient methods for the construction of its side chain has been a major focus of research. wikipedia.orgnih.govnih.gov

Synthesis of Cyclol Tripeptide Units

This compound serves as a crucial building block in the synthesis of complex peptide structures, including cyclol tripeptides. Its primary role is to introduce an azido-functionalized amino acid residue into a peptide chain. This azido (B1232118) group is a versatile chemical handle that can be carried through multiple synthetic steps before being converted to an amine or used in other specific reactions.

In the construction of cyclic peptide scaffolds, β-amino acids containing azide functionalities are particularly valuable. For instance, the synthesis of a trifunctional cyclo-β-tripeptide has been demonstrated where an azide-containing β-amino acid is incorporated into the cyclic structure. nih.gov The general strategy involves the solid-phase peptide synthesis (SPPS) of a linear tripeptide using Boc-protected β-amino acid building blocks. One of these blocks is an azide-functionalized derivative, conceptually derived from a precursor like this compound.

The process for creating these specialized β-amino acid building blocks often begins with standard α-amino acids, which undergo chain extension through methods like the Arndt–Eistert homologation. nih.gov This involves converting the amino acid to a diazoketone, followed by a Wolff rearrangement to yield the homologous β-amino acid. nih.gov The azide functionality can be introduced at an appropriate stage, providing the key reactive handle on the final building block.

Once the linear peptide is assembled on a resin, it undergoes intramolecular cyclization. The resulting cyclic tripeptide contains the azide group, which remains available for further modification. This azide serves as a latent functional group for orthogonal derivatization, such as the attachment of molecules via [3+2] cycloaddition reactions under mild conditions. nih.gov An example of such a product is a cyclic tripeptide containing an azido-lysine derivative, cyclo(β3-HLys-β3-HLys(N3)-β3-HLys(TAMRA)). nih.gov

| Feature | Description | Relevance of Azido Group |

| Precursor Type | Azide-functionalized β-amino acid. nih.gov | Derived from azido-α-amino esters like this compound. |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) using Boc-protocol. nih.gov | The azide group is stable to the conditions of peptide synthesis. |

| Cyclization | Intramolecular reaction to form the cyclo-tripeptide. nih.gov | The azide does not interfere with the cyclization process. |

| Post-Cyclization | The azide serves as a handle for further functionalization. nih.gov | Enables orthogonal modification via click chemistry. |

Utility as an Intermediate in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

This compound is a valuable intermediate in fine chemical synthesis, primarily due to the strategic importance of the α-azido ester functionality. This group serves as a stable and protected precursor to an α-amino acid. The azide can be readily and selectively reduced to a primary amine at a desired point in a synthetic sequence, a transformation that is fundamental in the construction of many pharmaceutical and other biologically active molecules.

In pharmaceutical synthesis, the phenylpropanoic acid skeleton is a common structural motif. For example, derivatives of 2-methyl-2-phenylpropanoic acid are key intermediates in the synthesis of drugs like Bilastine. google.comgoogle.com While not the exact starting material, this highlights the relevance of the core structure. The utility of this compound lies in its ability to act as a protected equivalent of a phenylalanine methyl ester. The azide group prevents the nucleophilicity and reactivity of the amine during preceding synthetic steps, avoiding the need for traditional protecting groups that might require harsh removal conditions.

The conversion of the azide to an amine is typically achieved with high yield and selectivity through methods such as:

Staudinger Reduction: Reaction with a phosphine (B1218219) (e.g., triphenylphosphine) followed by hydrolysis. nih.gov

Catalytic Hydrogenation: Using a metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Furthermore, the azide group itself can participate in various transformations beyond simple reduction. For instance, in the Hemetsberger-Knittel reaction, related azido-acrylates undergo thermal cyclization to form indole and azaindole rings. orgsyn.org These heterocyclic scaffolds are of significant interest in medicinal chemistry. orgsyn.org This demonstrates the potential of the azido group to be used directly in the formation of complex heterocyclic systems.

While direct examples in agrochemical synthesis are less documented in readily available literature, the functional groups present in this compound—an ester, an azide, and an aromatic ring—provide multiple points for modification, making it a versatile building block for creating diverse molecular libraries for screening in agrochemical discovery.

Bioorthogonal Ligation and Bioconjugation Strategies via Click Chemistry

The azide moiety in this compound makes it an ideal participant in bioorthogonal ligation reactions, particularly those categorized under the umbrella of "click chemistry". nih.govillinois.edu The azide group is a premier bioorthogonal handle because it is small, kinetically stable, and essentially non-reactive with the vast majority of functional groups found in biological systems. nih.gov This allows for highly specific chemical reactions to be performed in complex biological environments, including on the surface of or inside living cells. nih.govnih.gov

The most prominent application of azides in this context is the Huisgen [3+2] cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. illinois.edu This reaction has become the cornerstone of click chemistry and is employed in several forms:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, where a copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide. nih.govnd.edu It is highly reliable and produces the 1,4-disubstituted triazole regioisomer exclusively. This compound can be "clicked" onto any molecule or surface functionalized with a terminal alkyne, enabling the synthesis of conjugates for materials science, drug discovery, and diagnostics. nd.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of copper is a concern, SPAAC is the preferred method. nih.govnih.gov This reaction uses a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the cycloaddition with an azide at physiological temperatures without the need for a metal catalyst. nih.gov This allows for the direct labeling of biomolecules that have been metabolically engineered to incorporate an azide-bearing precursor.

Staudinger Ligation: An alternative to cycloaddition reactions is the Staudinger ligation, which involves the reaction of an azide with a functionalized phosphine to form a stable amide bond. nih.govnih.gov This reaction is also bioorthogonal and has been widely used for ligating peptides and labeling cells. nih.gov

Through these strategies, this compound can be used to conjugate the phenylalanine moiety to a wide array of substrates, including proteins, nucleic acids, polymers, and fluorophores. nih.govnd.edu

| Click Reaction Type | Reactants | Key Features | Primary Application Area |

| CuAAC | Azide + Terminal Alkyne | Requires Copper(I) catalyst; High yield and regioselectivity. nih.govnd.edu | Material science, drug discovery, in vitro bioconjugation. |

| SPAAC | Azide + Strained Cyclooctyne | Copper-free; Occurs under physiological conditions. nih.govnih.gov | Live-cell imaging, in vivo bioconjugation. |

| Staudinger Ligation | Azide + Functionalized Phosphine | Forms a native amide bond; Copper-free. nih.gov | Peptide ligation, cellular labeling. |

Computational Chemistry Studies on Methyl 2 Azido 3 Phenylpropanoate and Its Derivatives

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most probable reaction pathways. For a molecule containing an azide (B81097) group, such as Methyl 2-azido-3-phenylpropanoate, a key reaction of interest is its behavior in cycloadditions or rearrangements.

While a specific study on this compound is not available, research on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, investigated using ωB97XD/6-311+G(d,p) quantum chemical calculations, offers a glimpse into the complexity of such mechanistic studies. mdpi.comresearchgate.net This study revealed that the reaction proceeds through zwitterionic intermediates, a finding that diverged from previously postulated mechanisms. mdpi.comresearchgate.net The formation of these intermediates is governed by local nucleophile/electrophile interactions. mdpi.comresearchgate.net Such detailed mechanistic insights are crucial for controlling reaction outcomes and designing new synthetic routes.

For instance, in the study of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the computational analysis was able to rule out a proposed Diels-Alder pathway by identifying lower energy transition states for the formation of zwitterionic species. mdpi.comresearchgate.net This highlights the predictive power of computational chemistry in distinguishing between competing reaction mechanisms. A similar approach could be applied to study the reactions of the azide group in this compound, such as the Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to determine the operative mechanisms and the structures of the transition states involved.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to calculate a variety of electronic properties and reactivity descriptors. nih.govmdpi.commdpi.com

For a molecule like this compound, these calculations can provide insights into:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the azide group and the carbonyl oxygen would be expected to be electron-rich sites, while the protons on the phenyl ring and the ester methyl group would be electron-poor.

A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one using DFT at the B3LYP/6-311G** level of theory provides an example of how these descriptors are used. mdpi.com The MEP analysis identified the carbonyl oxygen and the π-system as electron-rich, reactive sites for electrophilic attack. mdpi.com

| Reactivity Descriptor | Definition | Significance for Reactivity |

| Electronegativity (χ) | The negative of the chemical potential; the ability of a molecule to attract electrons. | A higher value indicates a greater tendency to accept electrons. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | A higher value indicates a greater electrophilic character. |

This table provides a general overview of reactivity descriptors and their significance.

By calculating these properties for this compound, one could predict its behavior in various chemical environments and its interactions with other molecules.

Conformational Analysis and Exploration of Energy Landscapes

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid is highly relevant here, as it highlights the role of the azidomethyl group in influencing the solid-state structure. nih.gov Computational evaluations in that study revealed an appreciable energy barrier between different molecular arrangements, indicating true conformational polymorphism. nih.gov This suggests that the azido (B1232118) group in this compound could also lead to multiple stable conformations with distinct properties.

The conformational landscape of a molecule can be explored by systematically rotating its flexible dihedral angles and calculating the energy at each point. This generates a potential energy surface that reveals the low-energy conformers.

| Computational Method | Basis Set | Focus of Study | Key Finding |

| MP2 and B3LYP | 6-31G(d,p) and/or 6-311+G(d,p) | Conformational behaviour of methallyl compounds. researchgate.net | Existence of s-cis and gauche conformers, with the gauche conformers often being predominant. researchgate.net |

| DFT | Not specified | Conformational polymorphism of 3-(azidomethyl)benzoic acid. nih.gov | The azidomethyl group can be a source of conformational polymorphism. nih.gov |

This table presents findings from conformational analysis studies on related molecules.

Understanding the conformational preferences of this compound is crucial for predicting its biological activity, as the shape of a molecule often determines how it interacts with biological targets.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a potential drug molecule (the ligand) might interact with a protein target (the receptor).

Given that many phenylpropanoate derivatives exhibit biological activity, it is plausible that this compound could also interact with specific biological targets. Molecular docking studies could be employed to screen for potential protein targets and to understand the molecular basis of its activity.

For example, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one evaluated its inhibitory potential against penicillin-binding proteins of Staphylococcus aureus. mdpi.com The docking results showed a high binding energy and identified key interactions, such as hydrogen bonds formed by the carbonyl group, that contribute to the molecule's antibacterial activity. mdpi.com

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interactions |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding proteins of S. aureus | -7.40 mdpi.com | Hydrogen bonds and van der Waals interactions involving the carbonyl group. mdpi.com |

| Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate complexes | S. aureus, E. coli, B. pumilis, S. typhi | Not specified | The study confirmed substantially high potential for Ni2+ and Cu2+ complexes. mdpi.com |

This table showcases examples of molecular docking studies on structurally related compounds.

By performing molecular docking of this compound against a panel of relevant protein targets, researchers could generate hypotheses about its potential biological functions and guide the design of more potent derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Azido 3 Phenylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the atomic-level structure of molecules in solution. For methyl 2-azido-3-phenylpropanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical constitution.

Proton (¹H) NMR for Structural Elucidation and Stereochemical Assignment

Proton NMR (¹H NMR) offers precise information about the number, environment, and connectivity of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center (C2), the methylene (B1212753) protons adjacent to the phenyl group (C3), and the methyl protons of the ester group are observed.

The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.20–7.40 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet around δ 3.70 ppm. The diastereotopic protons of the methylene group (-CH₂Ph) and the methine proton (-CHN₃) will exhibit more complex splitting patterns due to spin-spin coupling, which provides valuable information about the connectivity of adjacent atoms. The coupling constant (J), measured in Hertz (Hz), is crucial for determining the relative orientation of coupled protons and can aid in stereochemical assignments. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | m | - |

| CHN₃ | ~4.20 | dd | J = 8.0, 5.0 |

| CH₂Ph | ~3.15, ~2.95 | dd, dd | J = 14.0, 8.0; J = 14.0, 5.0 |

| OCH₃ | ~3.70 | s | - |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer. |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap.

The carbonyl carbon of the ester group is characteristically found downfield, typically in the range of δ 170–175 ppm. The aromatic carbons of the phenyl ring resonate between δ 125–140 ppm. The carbon bearing the azide (B81097) group (C2) is expected around δ 60-65 ppm, while the methylene carbon (C3) and the methyl carbon of the ester will appear at higher fields. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~171.0 |

| C (aromatic, quaternary) | ~136.0 |

| CH (aromatic) | 127.0 - 129.5 |

| CHN₃ | ~63.0 |

| OCH₃ | ~52.5 |

| CH₂Ph | ~38.0 |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the specific stereoisomer. |

Fluorine-19 (¹⁹F) NMR for Specific Fluorinated Analogs

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable analytical tool. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms in a molecule. The synthesis and characterization of fluorinated analogs, such as those used in PET imaging ligands, rely heavily on ¹⁹F NMR to confirm the successful incorporation of fluorine and to assess the electronic environment around the fluorine nucleus. nih.gov The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹³C-¹⁹F) provide valuable structural information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Stereochemistry

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or for determining stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton (H2) and the methylene protons (H3), confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular framework. For example, it would show a correlation between the methyl protons of the ester and the carbonyl carbon, and between the methylene protons and the aromatic carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly powerful for determining stereochemistry. For instance, in a specific stereoisomer of this compound, NOESY could show spatial proximity between the C2 proton and specific protons on the phenyl ring, helping to define the molecule's three-dimensional conformation. mdpi.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The most diagnostic peak is the strong, sharp absorption band for the azide (N₃) stretching vibration, which typically appears around 2100 cm⁻¹. The presence of the ester group is confirmed by a strong C=O stretching absorption at approximately 1735-1750 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Azide (N₃) stretch | ~2100 | Strong, Sharp |

| Ester (C=O) stretch | 1735 - 1750 | Strong |

| Aromatic C-H stretch | >3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| Ester (C-O) stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)